molecular formula C14H14O4 B13176282 (2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylic acid

(2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylic acid

Cat. No.: B13176282
M. Wt: 246.26 g/mol
InChI Key: OZJYMYQERYLXII-ZZXKWVIFSA-N
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Description

(2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylic acid is an organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylic acid typically involves the condensation of 6-ethoxy-2H-chromen-3-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions for several hours

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the acrylic acid moiety can yield the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst

Major Products:

    Oxidation: 6-ethoxy-2H-chromen-3-carboxylic acid

    Reduction: 3-(6-ethoxy-2H-chromen-3-yl)propanol

    Substitution: Various substituted chromene derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific properties, such as UV filters or fluorescent dyes.

Mechanism of Action

The mechanism of action of (2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The chromene core is known to interact with enzymes and receptors, potentially modulating their activity. The acrylic acid moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

    (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: A hybrid compound with similar structural features but different functional groups.

    6,7-Dihydroxycoumarin (esculetin): A chromene derivative with notable biological activities.

    Ferulic acid: A phenolic acid with an acrylic acid moiety, known for its antioxidant properties.

Uniqueness: (2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylic acid stands out due to its unique combination of a chromene core with an ethoxy group and an acrylic acid moiety

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(E)-3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C14H14O4/c1-2-17-12-4-5-13-11(8-12)7-10(9-18-13)3-6-14(15)16/h3-8H,2,9H2,1H3,(H,15,16)/b6-3+

InChI Key

OZJYMYQERYLXII-ZZXKWVIFSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)OCC(=C2)/C=C/C(=O)O

Canonical SMILES

CCOC1=CC2=C(C=C1)OCC(=C2)C=CC(=O)O

Origin of Product

United States

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